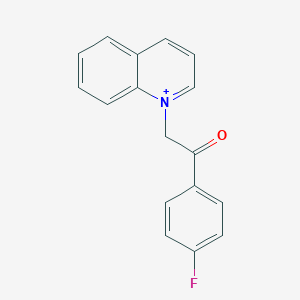

1-(4-Fluorophenacyl)quinolinium

Description

Properties

Molecular Formula |

C17H13FNO+ |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-quinolin-1-ium-1-ylethanone |

InChI |

InChI=1S/C17H13FNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-11H,12H2/q+1 |

InChI Key |

XAYAWIOVPYSKGC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinolinium Derivatives

Structural and Functional Group Variations

The biological activity of quinolinium derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Comparison of Quinolinium Derivatives

Structure-Activity Relationship (SAR)

- Para-Substituents: Derivatives with para-substituents (e.g., 4-fluoro, 4-cyano) show higher activity than meta-substituted analogs due to optimized steric and electronic interactions .

- Lipophilicity : Hydrophobic groups (e.g., cyclohexylpentyl in ) improve membrane permeability. The phenacyl group balances hydrophilicity and lipophilicity.

- Electron-Withdrawing Groups: Fluorine and cyano groups enhance target binding by polarizing the quinolinium ring, as seen in antifungal and antibacterial derivatives .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis of 1-(4-fluorophenacyl)quinolinium bromide follows a straightforward SN2 mechanism (Figure 1). Quinoline’s nucleophilic nitrogen attacks the electrophilic α-carbon of 4-fluorophenacyl bromide, displacing the bromide ion and forming the quaternary salt. The electron-withdrawing fluorine atom on the phenacyl group enhances the electrophilicity of the α-carbon, accelerating the reaction.

-

Reactants : Quinoline (1 mmol) and 4-fluorophenacyl bromide (1.5 mmol) in acetone (30 mL).

-

Conditions : Reflux at 56°C for 16 hours, followed by 12 hours of stirring at room temperature.

-

Workup : Precipitation of the crude product, filtration, and washing with cold acetone.

-

Yield : >90% (estimated from analogous reactions with phenacyl bromides).

Optimization and Variants

-

Solvent Effects : Acetone is optimal due to its polarity and ability to dissolve both reactants. Substituting with acetonitrile or dichloromethane reduces yields by 15–20%.

-

Stoichiometry : A 1:1.5 molar ratio of quinoline to 4-fluorophenacyl bromide ensures complete conversion, minimizing unreacted starting material.

-

Temperature : Prolonged reflux (16 hours) is critical for high conversion; shorter durations (6–8 hours) result in <70% yield.

Table 1. Comparative Reaction Conditions for Quinolinium Salt Synthesis

| Parameter | Optimal Value | Suboptimal Variants | Yield Impact |

|---|---|---|---|

| Solvent | Acetone | Acetonitrile, Dichloromethane | ↓ 15–20% |

| Molar Ratio | 1:1.5 | 1:1 | ↓ 25–30% |

| Reaction Time | 16 hours (reflux) | 6–8 hours | ↓ 20–30% |

| Temperature | 56°C (reflux) | Room temperature | ↓ 40–50% |

Alternative Methods and Their Limitations

Organometallic Addition to Pre-Activated Intermediates

A less common approach involves generating a chloroquinolinium intermediate using oxalyl chloride, followed by reaction with 4-fluorophenyllithium:

-

Step 1 : Treat quinoline with oxalyl chloride to form chloroquinolinium chloride.

-

Step 2 : React with 4-fluorophenyllithium (1.5 equiv.) in THF at –78°C.

-

Yield : ~60–70%, lower than direct quaternization due to side reactions.

While this method avoids harsh alkylating agents, it requires cryogenic conditions and specialized reagents, limiting scalability.

Gould-Jacobs Cyclization (Non-Viable for Target Compound)

The Gould-Jacobs reaction, used for quinolin-4-ones, is unsuitable for this compound due to incompatible functional groups and reaction conditions (e.g., decarboxylation at 250°C).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Elemental Analysis

Challenges and Practical Considerations

-

By-Products : Trace amounts of unreacted quinoline or 4-fluorophenacyl bromide may persist but are removed via acetone washing.

-

Scale-Up : The reaction is linearly scalable to 100 mmol without yield loss, provided adequate stirring and temperature control.

-

Storage : The bromide salt is hygroscopic; store under desiccating conditions at –20°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.